

# KINOMEScan Profiling for TMX-2172 Selectivity: Application Notes and Protocols

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## Compound of Interest

Compound Name: TMX-2172

Cat. No.: B15542857

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## Introduction

**TMX-2172** is a potent and selective dual degrader of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5).[1][2] As a Proteolysis Targeting Chimera (PROTAC), **TMX-2172** functions by inducing the selective intracellular degradation of its target proteins.[2] This mechanism offers a distinct advantage over traditional kinase inhibitors, which only block the activity of their targets. Understanding the selectivity of such a compound is paramount in drug development to minimize off-target effects and predict potential toxicities. The KINOMEScan™ platform is a widely used competition binding assay to profile the interaction of a small molecule with a large panel of kinases, providing a comprehensive overview of its selectivity.[1][2] These application notes provide a summary of the KINOMEScan profiling data for **TMX-2172** and detailed protocols for its assessment.

## TMX-2172 Selectivity Profile

**TMX-2172** was profiled against a panel of over 400 kinases at a concentration of 1  $\mu$ M. The KINOMEScan results revealed that 14 kinases exhibited greater than 99% inhibition.[1][2] While the complete list of these 14 kinases is not publicly available in the reviewed literature, subsequent proteomic and biochemical analyses have identified key targets and off-targets.

Notably, of the Cyclin-Dependent Kinases (CDKs) included in the panel, only CDK2 showed potent inhibition.[1][2] It is important to note that CDK1 was not part of the KINOMEScan panel

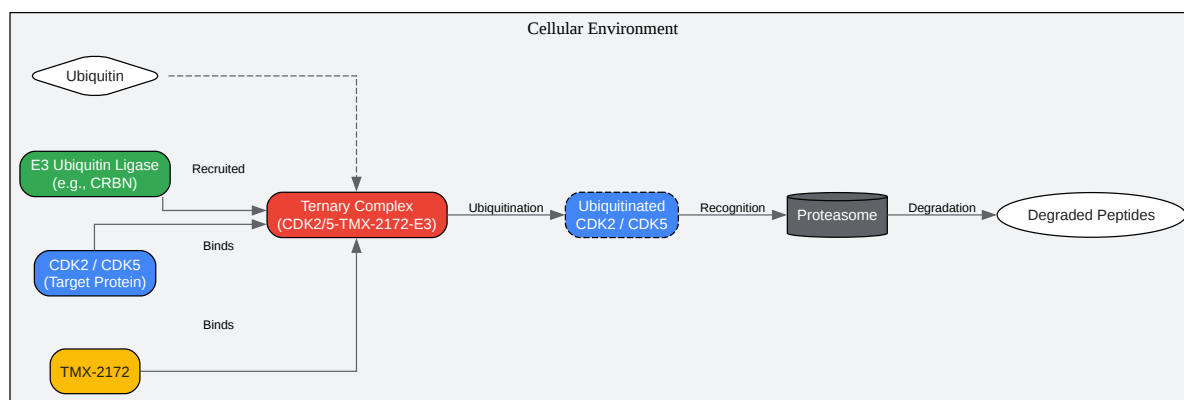
used in the initial screening.[1][2] Further studies have confirmed that **TMX-2172** selectively degrades CDK2 and CDK5 while having no detectable degradation effect on CDK1, CDK4, CDK6, CDK7, and CDK9.[1]

The following table summarizes the available quantitative data for **TMX-2172**'s interaction with various kinases.

Target	Assay Type	Metric	Value	Reference
Primary Targets				
CDK2	Binding Assay	IC50	6.5 nM	[2]
CDK5	Binding Assay	IC50	6.8 nM	
Known Off-Targets				
Aurora A	Biochemical Activity Assay	IC50	205.0 nM	[1]
RSK1 (RPS6KA1)	Proteomic (Degradation)	Weak Degradation	-	[2]
JNK2 (MAPK9)	Proteomic (Degradation)	Weak Degradation	-	[2]
STK33	Proteomic (Degradation)	Weak Degradation	-	[2]

## Mechanism of Action: TMX-2172 as a PROTAC

**TMX-2172** is a heterobifunctional molecule that links a ligand for the target protein (CDK2/CDK5) to a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.



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**TMX-2172** PROTAC Mechanism of Action.

## Experimental Protocols

### KINOMEScan™ Selectivity Profiling Protocol

This protocol provides a general methodology for assessing the selectivity of a test compound, such as **TMX-2172**, using the KINOMEScan™ platform.

**Objective:** To determine the binding interactions of a test compound against a broad panel of human kinases.

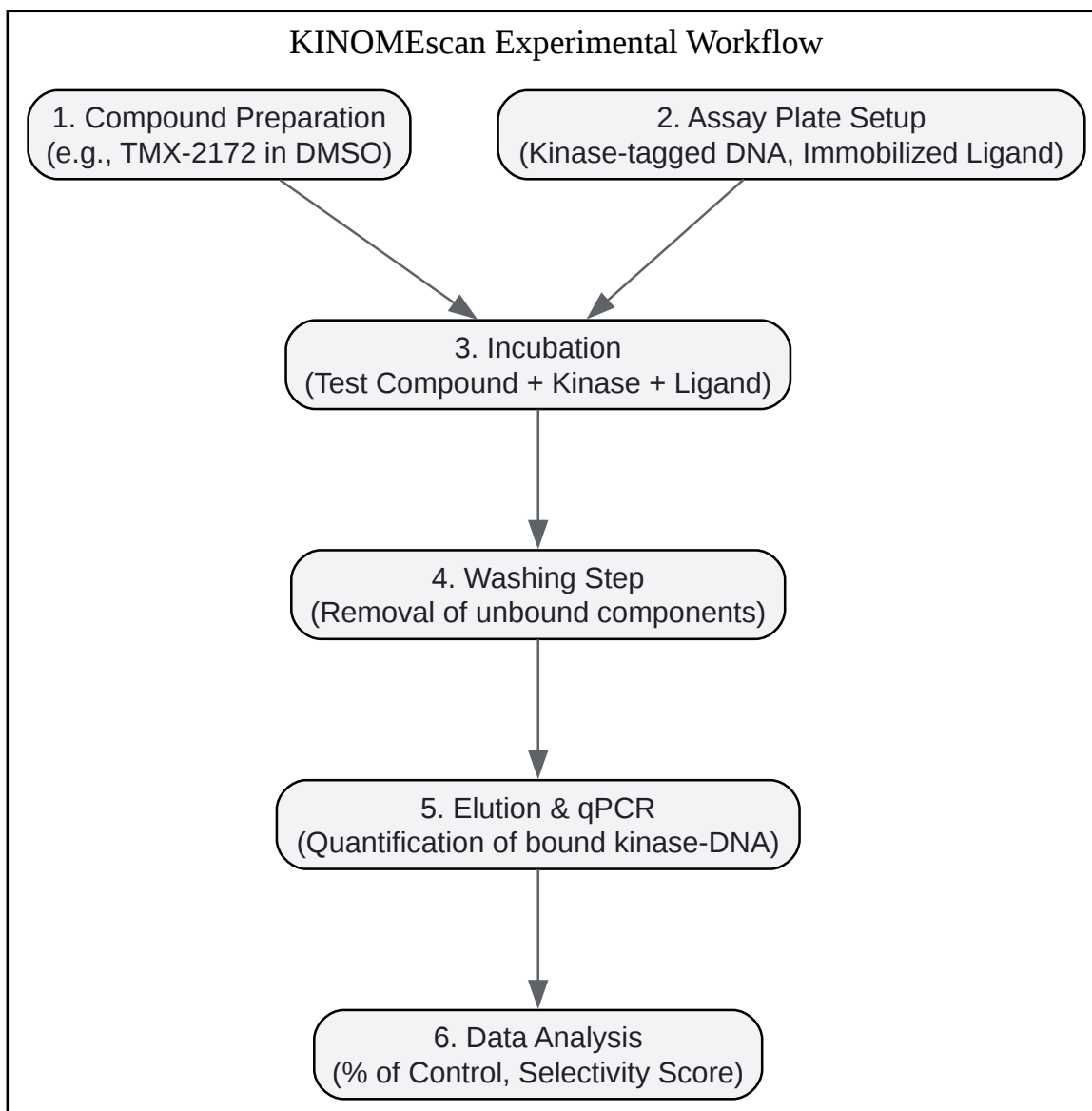
**Materials:**

- Test compound (e.g., **TMX-2172**) dissolved in 100% DMSO to a stock concentration of 100 mM.

- KINOMEscan™ screening panel (e.g., scanMAX™ panel with over 468 kinases).
- Assay plates.
- Control compound (e.g., a known multi-kinase inhibitor or DMSO).
- Assay buffers and reagents provided by the KINOMEscan™ service provider.

#### Procedure:

- Compound Preparation:
  - Prepare a stock solution of the test compound at 100 mM in 100% DMSO.
  - Serially dilute the stock solution to the desired screening concentration (e.g., 1  $\mu$ M for a primary screen) in the appropriate assay buffer. The final DMSO concentration should be kept constant across all assays, typically  $\leq 1\%$ .
- Assay Principle: The KINOMEscan™ assay is a competition-based binding assay. Kinases are tagged with a DNA label and are incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A lower signal indicates that the test compound is competing with the immobilized ligand for binding to the kinase.
- Experimental Workflow:



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#### KINOMEscan Experimental Workflow.

- Assay Execution (Performed by Service Provider):
  - A proprietary DNA-tagged kinase is incubated with the test compound and an immobilized ligand in a multi-well plate.
  - The mixture is allowed to reach equilibrium.

- The plate is washed to remove unbound kinase and test compound.
- The amount of kinase bound to the solid support is quantified using qPCR.
- Data Analysis and Interpretation:
  - The results are typically reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the presence of DMSO alone.
  - A lower %Ctrl value indicates stronger binding of the test compound to the kinase. For **TMX-2172**, a threshold of <1% Ctrl (equivalent to >99% inhibition of binding) was used to identify significant interactions.
  - Data can also be represented as a selectivity score (S-score), which provides a quantitative measure of compound selectivity. An S-score is calculated by dividing the number of kinases that a compound binds to by the total number of kinases tested. A lower S-score indicates higher selectivity.
  - The results are often visualized using a TREEspot™ interaction map, which displays the inhibited kinases on a phylogenetic tree of the human kinome.

## Conclusion

The KINOMEScan profiling of **TMX-2172** demonstrates its high selectivity as a dual degrader of CDK2 and CDK5. While it interacts with a limited number of other kinases at a high concentration, its primary activity is focused on its intended targets. The provided protocols and diagrams offer a framework for researchers to understand and potentially replicate such selectivity studies, which are crucial for the continued development of targeted protein degraders in oncology and other therapeutic areas.

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## References

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- 2. Probe TMX-2172 | Chemical Probes Portal [chemicalprobes.org]
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